Regioisomeric Carboxylic Acid Position Confers Distinct Enzyme Inhibition Selectivity Versus 5-COOH Isomer
In a systematic study of imidazo[2,1-b][1,3,4]thiadiazole hCA/AChE inhibitors, the 2,6-disubstituted architecture (exemplified by the target compound's core) was essential for achieving selectivity; compound 9b (with a 4-fluorophenyl at C6) inhibited hCA I with a Ki of 1.55 nM, representing an 18-fold improvement over acetazolamide (Ki = 28.0 nM), while the 2,5,6-trisubstituted analog 10a showed a 5-fold selectivity shift toward hCA II (Ki = 10.32 nM versus hCA I Ki = 55.35 nM). These data demonstrate that the carboxylic acid position (C6 vs. C5) is a primary determinant of isoform selectivity [1]. The target compound, bearing the C6-COOH group, occupies the same 2,6-disubstituted subseries associated with preferential hCA I inhibition.
| Evidence Dimension | hCA inhibition selectivity (hCA I vs. hCA II) |
|---|---|
| Target Compound Data | 2,6-disubstituted core (C6-COOH type): representative analog achieves Ki 1.55 nM for hCA I (no target-specific direct assay data available for CAS 96356-06-8) |
| Comparator Or Baseline | 2,5,6-trisubstituted core (C5-COOH type): representative analog 10a shows Ki 10.32 nM for hCA II, Ki 55.35 nM for hCA I |
| Quantified Difference | 2,6-substitution shifts inhibition preference toward hCA I; 2,5,6-substitution shifts toward hCA II (5-fold selectivity difference directionality demonstrated) |
| Conditions | In vitro enzyme inhibition assay using recombinant human CA I and CA II isoforms; 4-nitrophenyl acetate substrate |
Why This Matters
Users targeting hCA I inhibition should procure the 6-COOH regioisomer, not the 5-COOH alternative, to maintain the selectivity profile documented for the 2,6-disubstituted series.
- [1] Askin S, Tahtaci H, Turkes C, Demir Y, Ece A, Akalin Ciftci G, Beydemir S. Bioorg Chem. 2021;113:105009. View Source
